molecular formula C8H4F11IO2 B3041137 4,5,5,5-Tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopent-2-en-1-ol CAS No. 261760-06-9

4,5,5,5-Tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopent-2-en-1-ol

Cat. No. B3041137
CAS RN: 261760-06-9
M. Wt: 468 g/mol
InChI Key: RNWSPHUZWGYRQE-IWQZZHSRSA-N
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Description

“4,5,5,5-Tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopent-2-en-1-ol” is a chemical compound that can be purchased from various suppliers . It is also known by its CAS No: 261760-08-1 and MDL Number: MFCD09998047 .


Molecular Structure Analysis

The molecular formula of this compound is C8H4F11IO . It has an average mass of 326.107 Da and a monoisotopic mass of 326.016479 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C8H4F11IO, a molar mass of 452, and associated MSDS, hazard, and safety information .

Scientific Research Applications

Synthesis and Chemical Reactions

4,5,5,5-Tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopent-2-en-1-ol and similar compounds are often utilized in the synthesis of various fluorinated compounds. For instance, difluoromethylene-containing 1,2,4-oxadiazole compounds can be synthesized through reactions involving similar fluorinated iodopentenols. These reactions produce a range of difluoromethylenated compounds, such as γ-butyrolactones and tetrahydrofurans, showing the versatility of these fluorinated compounds in chemical synthesis (Yang et al., 2007).

Environmental and Biological Applications

The study of microbial cleavage of C‒F bonds in per- and polyfluoroalkyl substances, including similar fluorinated compounds, has been an area of emerging interest. This research is significant in understanding the environmental fate and potential bioremediation strategies for these persistent compounds (Yu et al., 2019).

Material Science

Fluorinated compounds like 4,5,5,5-Tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopent-2-en-1-ol are also important in the field of material science. For example, highly fluorinated styrene-based materials with low surface energy have been synthesized using similar fluorinated compounds, demonstrating their utility in creating specialized materials with unique surface properties (Borkar et al., 2004).

Catalysis and Molecular Interactions

These fluorinated compounds are also studied for their role in catalysis and molecular interactions. For instance, organometallic compounds involving fluorinated components have been shown to act as strong hydrogen bond and halogen bond acceptors, illustrating their potential applications in catalysis and supramolecular chemistry (Libri et al., 2008).

properties

IUPAC Name

(Z)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)-2-iodopent-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F11IO2/c9-4(6(12,13)14,1-3(20)2-21)22-8(18,19)5(10,11)7(15,16)17/h1,21H,2H2/b3-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWSPHUZWGYRQE-IWQZZHSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=C/C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)/I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,5,5-Tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopent-2-en-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,5,5-Tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopent-2-en-1-ol
Reactant of Route 2
4,5,5,5-Tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopent-2-en-1-ol
Reactant of Route 3
Reactant of Route 3
4,5,5,5-Tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopent-2-en-1-ol
Reactant of Route 4
4,5,5,5-Tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopent-2-en-1-ol
Reactant of Route 5
4,5,5,5-Tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopent-2-en-1-ol
Reactant of Route 6
4,5,5,5-Tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopent-2-en-1-ol

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